molecular formula C10H8F2O3 B13687063 Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate

Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate

Cat. No.: B13687063
M. Wt: 214.16 g/mol
InChI Key: YYVFMIWKNINNIR-UHFFFAOYSA-N
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Description

Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate is a fluorinated aromatic ester featuring a 3,5-difluorophenyl group attached to a 2-oxopropanoate backbone with a methyl ester moiety. This compound is of significant interest in medicinal chemistry due to the electron-withdrawing properties of fluorine atoms, which enhance metabolic stability and influence binding interactions in biological systems .

Properties

Molecular Formula

C10H8F2O3

Molecular Weight

214.16 g/mol

IUPAC Name

methyl 3-(3,5-difluorophenyl)-2-oxopropanoate

InChI

InChI=1S/C10H8F2O3/c1-15-10(14)9(13)4-6-2-7(11)5-8(12)3-6/h2-3,5H,4H2,1H3

InChI Key

YYVFMIWKNINNIR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=O)CC1=CC(=CC(=C1)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate typically involves the esterification of 3-(3,5-difluorophenyl)-2-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: 3-(3,5-Difluorophenyl)-2-oxopropanoic acid.

    Reduction: 3-(3,5-Difluorophenyl)-2-hydroxypropanoate.

    Substitution: Various substituted difluorophenyl derivatives depending on the reagent used.

Scientific Research Applications

Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate exerts its effects depends on the specific application. In biological systems, the ester group can be hydrolyzed by esterases to release the active difluorophenyl moiety, which can then interact with molecular targets such as enzymes or receptors. The difluorophenyl group can participate in various biochemical pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 3-(3,5-difluorophenyl)-2-oxopropanoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Key Features Molecular Weight (g/mol) Applications/Findings
This compound Methyl ester, 2-oxo, 3,5-difluorophenyl Electron-withdrawing F, compact ester group ~214.15 (calculated) Potential intermediate for antiviral agents
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate Ethyl ester, 3-oxo, 3,5-difluorophenyl Increased lipophilicity, ketone at C3 ~242.23 (calculated) Drug intermediate; high stability/purity
Ethyl 3-(3,5-difluorophenyl)-2,2-dimethyl-3-oxopropanoate Ethyl ester, 2,2-dimethyl, 3-oxo Steric hindrance from dimethyl groups ~256.25 (exact) Synthetic intermediate; modified reactivity
3-[(3,5-Dichlorophenyl)amino]-3-oxopropanoic acid Carboxylic acid, 3,5-dichlorophenyl, amide Chlorine substituents, acidic functional group ~248.06 (calculated) Bioactivity influenced by Cl vs. F

Key Comparisons

Ester Group Variations Methyl vs. Ethyl Esters: The methyl ester in the target compound offers lower molecular weight and reduced lipophilicity compared to ethyl esters (e.g., ). This may enhance metabolic stability but reduce membrane permeability . Ketone Position: The 2-oxo group in the target compound vs.

Substituent Effects Fluorine vs. Chlorine: Fluorine’s smaller size and higher electronegativity (vs. chlorine) enable stronger dipole interactions and better pharmacokinetic profiles. For example, 3-[(3,5-dichlorophenyl)amino]-3-oxopropanoic acid () may exhibit different bioactivity due to chlorine’s bulkier size and altered electronic effects .

Biological Relevance Derivatives of this compound, such as peptidomimetics in , demonstrate anti-HIV activity, suggesting the difluorophenyl group enhances binding to viral capsid proteins. Computational docking studies (e.g., AutoDock4 in ) could further elucidate how substituents influence binding affinity . Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate’s role as a high-purity intermediate highlights the importance of ester choice in scalable synthesis .

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